(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Overview
Description
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a fluorinated aromatic ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-fluoro-4-nitrobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Reduction: The major product would be (2-Amino-4-nitrophenyl)(pyrrolidin-1-yl)methanone.
Substitution: Depending on the nucleophile, products like (2-Thio-4-nitrophenyl)(pyrrolidin-1-yl)methanone can be formed.
Scientific Research Applications
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong interactions with the target site.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-4-nitrophenyl)(morpholin-1-yl)methanone
- (2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone
Uniqueness
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in biological systems.
Biological Activity
(2-Fluoro-4-nitrophenyl)(pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Synthesis
The synthesis of this compound typically involves the reaction between 2-fluoro-4-nitrobenzoyl chloride and pyrrolidine. The reaction is conducted in an organic solvent like dichloromethane, with triethylamine used as a base to neutralize the hydrochloric acid produced during the reaction .
The biological activity of this compound is influenced by its structural components:
- Fluorinated Aromatic Group : The presence of fluorine enhances lipophilicity and binding affinity to biological targets, which may include enzymes and receptors.
- Pyrrolidine Moiety : This part of the molecule can modulate pharmacokinetic properties, potentially affecting absorption and distribution in biological systems .
Pharmacological Studies
Research indicates that compounds similar to this compound may exhibit various pharmacological effects including:
- Antiproliferative Activity : Some derivatives have shown significant inhibition of cancer cell lines, such as HeLa cells, by disrupting microtubule dynamics .
- Enzyme Inhibition : The compound can act as a reversible or irreversible inhibitor for certain enzymes, which is crucial for therapeutic applications .
Study on Antiproliferative Effects
A study conducted on modified derivatives of this compound demonstrated significant antiproliferative activity against various cancer cell lines. These derivatives were tested for their ability to inhibit cell growth and induce apoptosis through mechanisms involving tubulin assembly disruption .
Enzyme Interaction Studies
Molecular docking studies have been performed to evaluate the binding interactions between this compound and specific enzyme targets. Results indicated strong binding affinities, suggesting that modifications to this compound could lead to the development of potent enzyme inhibitors .
Data Summary Table
Property | Details |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 238.22 g/mol |
CAS Number | 1411990-19-6 |
Purity | 95% |
Antiproliferative Activity | Significant against HeLa cells |
Enzyme Interaction | Strong binding affinity in molecular docking |
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-10-7-8(14(16)17)3-4-9(10)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPQQRENLKRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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